3-Chloro-5-iodophenacyl bromide
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Overview
Description
3-Chloro-5-iodophenacyl bromide, also known as 2-bromo-1-(3-chloro-5-iodophenyl)ethanone, is a chemical compound with the molecular formula C8H5BrClIO and a molecular weight of 359.39 g/mol . This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a phenacyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 3-Chloro-5-iodophenacyl bromide typically involves the bromination of 3-chloro-5-iodoacetophenone. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or carbon tetrachloride . The reaction proceeds via electrophilic substitution, where the bromine atom is introduced at the alpha position of the carbonyl group.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-Chloro-5-iodophenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation and Reduction: The compound can be oxidized to form carboxylic acids or reduced to alcohols under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or vinyl group using palladium catalysts and boronic acids.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Chloro-5-iodophenacyl bromide has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-iodophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (chlorine and iodine) on the phenyl ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce different functional groups into the molecule.
Comparison with Similar Compounds
3-Chloro-5-iodophenacyl bromide can be compared with other phenacyl bromides, such as:
2-Bromo-1-(4-chlorophenyl)ethanone: Similar structure but lacks the iodine atom, resulting in different reactivity and applications.
2-Bromo-1-(3,5-dichlorophenyl)ethanone: Contains two chlorine atoms instead of one chlorine and one iodine, affecting its chemical behavior.
2-Bromo-1-(4-iodophenyl)ethanone: Contains an iodine atom at the para position, leading to variations in reactivity and use.
The uniqueness of this compound lies in its specific combination of halogen atoms, which imparts distinct reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
2-bromo-1-(3-chloro-5-iodophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClIO/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDNNIUAZKVEQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)I)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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